1,4-Hexadien-3-ol
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Overview
Description
(E)-Hexa-1,4-dien-3-ol is an organic compound characterized by its unique structure, which includes a hydroxyl group (-OH) attached to a hexadiene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Hexadien-3-ol typically involves the use of alkyne and alkene precursors. One common method is the hydroboration-oxidation of hex-1,4-diyne. This reaction proceeds as follows:
Hydroboration: Hex-1,4-diyne is treated with diborane (B2H6) to form a boron-containing intermediate.
Oxidation: The intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (E)-Hexa-1,4-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The double bonds in the hexadiene chain can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
(E)-Hexa-1,4-dien-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Hexadien-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the double bonds in the hexadiene chain can participate in reactions with reactive oxygen species (ROS), leading to the formation of reactive intermediates that can modify cellular components.
Comparison with Similar Compounds
(E)-Hexa-1,4-dien-3-ol can be compared with other similar compounds, such as:
Hexa-1,5-dien-3-ol: This compound has a similar structure but with the double bonds located at different positions.
Hexa-1,4-dien-3-one: This compound has a carbonyl group instead of a hydroxyl group.
Uniqueness: (E)-Hexa-1,4-dien-3-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1070-14-0 |
---|---|
Molecular Formula |
C72H116O4 |
Molecular Weight |
0 |
Synonyms |
1,4-Hexadien-3-ol |
Origin of Product |
United States |
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